molecular formula C12H9ClN2O3S B2882428 N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-52-0

N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2882428
CAS No.: 864937-52-0
M. Wt: 296.73
InChI Key: JBBLGZNWOHLAFI-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential applications in various fields, including medical, environmental, and industrial research. They have shown promise due to their distinctive structures and broad spectrum of biological effects .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

Benzothiazole derivatives are characterized by a benzene ring fused to a thiazole ring . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific derivative and the conditions of the reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on the specific derivative. They are typically characterized by techniques such as NMR, LC-MS, and HPLC .

Scientific Research Applications

Antimicrobial and Antifungal Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide and its derivatives have been studied for their antimicrobial and antifungal properties. Research has shown that certain derivatives demonstrate weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity (Alhameed et al., 2019). Further studies have explored compounds synthesized from similar derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, showing moderate to good inhibition (Gilani et al., 2016).

Antiviral Activity

The compound's derivatives have also been synthesized and tested for antiviral properties. For instance, derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide exhibited anti-tobacco mosaic virus activity (Chen et al., 2010). These findings highlight the potential of these compounds in antiviral research.

Application in Molluscicidal Properties

Research on derivatives of this compound has extended into the field of molluscicides. Studies have synthesized and evaluated the molluscicidal properties of certain thiazolo[5,4-d]pyrimidines, which are related to the structure of this compound (El-bayouki & Basyouni, 1988). These findings are significant for controlling snail populations that are vectors for diseases like schistosomiasis.

Anti-anoxic Activity

Compounds derived from this compound have been studied for their potential anti-anoxic (AA) activity. Research indicates that some of these derivatives exhibit potent AA activity, which could have implications in treating conditions related to oxygen deprivation (Ohkubo et al., 1995).

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3S/c13-7-2-1-3-9-10(7)14-12(19-9)15-11(16)8-6-17-4-5-18-8/h1-3,6H,4-5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBLGZNWOHLAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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